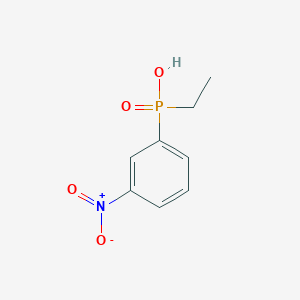

Ethyl(3-nitrophenyl)phosphinic acid

Description

Structure

2D Structure

Properties

CAS No. |

63899-05-8 |

|---|---|

Molecular Formula |

C8H10NO4P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

ethyl-(3-nitrophenyl)phosphinic acid |

InChI |

InChI=1S/C8H10NO4P/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

QOOWRZNHXVPRLA-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Nitrophenyl Phosphinic Acid and Analogues

Strategies for Carbon-Phosphorus Bond Formation in Phosphinic Acid Synthesis

The construction of the C-P bond is the cornerstone of phosphinic acid synthesis. The choice of strategy depends on the availability of starting materials, functional group tolerance, and the desired substitution pattern. For a target like ethyl(3-nitrophenyl)phosphinic acid, methods must allow for the introduction of both an aliphatic (ethyl) and an aromatic (3-nitrophenyl) group.

Traditional methods for C-P bond formation often rely on the reaction of phosphorus electrophiles with carbon nucleophiles or vice versa.

Arylation via Organometallic Reagents : A common route to form aryl-P bonds involves the reaction of phosphorus halides with organometallic reagents. For the synthesis of the (3-nitrophenyl)phosphinic acid backbone, a Grignard reagent, such as 3-nitrophenylmagnesium bromide, could be reacted with a phosphorus source like phosphorus trichloride (B1173362) or a dialkyl phosphite. kent.ac.ukresearchgate.net Subsequent reaction with an ethylating agent and hydrolysis would yield the final product. The reaction of Grignard reagents with dialkyl phosphites can produce secondary phosphine (B1218219) oxides, which are key intermediates. kent.ac.uk

Alkylation of H-Phosphinates : The ethyl group can be introduced via the alkylation of an H-phosphinate ester, such as a phenyl-H-phosphinate. Deprotonation of the H-phosphinate ester with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures generates a potent phosphorus nucleophile. organic-chemistry.orgnih.gov This nucleophile can then be reacted with an ethyl halide (e.g., ethyl iodide) to form the second C-P bond. nih.gov This method is particularly valuable for creating asymmetrically substituted phosphinates, which are direct precursors to the corresponding acids.

A reliable and frequently employed strategy for preparing phosphinic acids involves the oxidation of a precursor molecule where the phosphorus atom is in a lower oxidation state.

Oxidation of Secondary Phosphine Oxides (SPOs) : SPOs, which have the general formula R₂P(O)H, are stable intermediates that can be readily oxidized to the corresponding phosphinic acids (R₂P(O)OH). wikipedia.org For the target molecule, the precursor would be ethyl(3-nitrophenyl)phosphine oxide. This SPO can be synthesized using methods like the reaction of a Grignard reagent with an H-phosphinate ester. nih.gov The subsequent oxidation is typically achieved using mild oxidizing agents such as hydrogen peroxide, or even air, under controlled conditions. kent.ac.ukbohrium.com This two-step approach, synthesis of the SPO followed by oxidation, is a robust pathway to phosphinic acids. kent.ac.uk

Oxidation of Phosphinites : Phosphinites (R₂POR') can also serve as precursors. Their oxidation to phosphinate esters (R₂P(O)OR') can be accomplished with various oxidants, including nitrogen oxides or hydrogen peroxide. kent.ac.uk The resulting phosphinate ester is then hydrolyzed under acidic conditions to yield the free phosphinic acid. The primary limitation of this method can be the accessibility and stability of the starting phosphinite esters. kent.ac.uk

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-P bond formation, offering mild conditions and broad functional group tolerance. acs.orgnih.gov

This approach is particularly effective for creating the aryl-P bond. A direct synthesis of arylphosphinic acids can be achieved through the palladium-catalyzed coupling of an aryl halide or triflate with a phosphorus source like hypophosphorous acid (H₃PO₂) or its salts. acs.orgorganic-chemistry.org To synthesize the (3-nitrophenyl)phosphinic acid moiety, 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene (B31131) would be coupled with a reagent such as anilinium hypophosphite. acs.orgorganic-chemistry.org The ethyl group could be introduced in a separate step, for instance, by alkylating the resulting aryl-H-phosphinic acid.

The efficacy of these reactions is highly dependent on the choice of catalyst and ligands. Research has shown that catalyst systems like Pd(OAc)₂ with phosphine ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are highly effective, often minimizing the formation of undesired reduction byproducts. organic-chemistry.org

| Palladium Source | Ligand | Base/Additive | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Various | DMF, Acetonitrile (B52724) | Aryl Iodides |

| Pd(OAc)₂ | dppp | Et₃N | DMF | Aryl Bromides, Triflates |

| PdCl₂(dppf) | - | Et₃N | Acetonitrile | Aryl Iodides, Bromides |

Radical reactions provide an alternative pathway for C-P bond formation, often proceeding under neutral conditions and tolerating a wide array of functional groups. organic-chemistry.org

The formation of a P-centered radical, typically initiated by reagents like triethylborane (B153662) (Et₃B) in the presence of oxygen, can be used to form C-P bonds. organic-chemistry.org This P-centered radical, generated from a hypophosphite salt or ester, can add across an alkene like ethylene (B1197577) to install the ethyl group. organic-chemistry.org

Conversely, a carbon-centered radical can react with a phosphorus-containing species. rsc.org Recent developments in photoredox catalysis have expanded the scope of these reactions, allowing for the generation of alkyl radicals from sources like carboxylic acids or alkyl halides, which then couple with phosphorus nucleophiles. acs.orgnih.gov For the synthesis of the target molecule, an ethyl radical could be generated and subsequently trapped by a (3-nitrophenyl)phosphorus species to form the ethyl-P bond.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity : The synthesis of this compound requires precise control over the substitution pattern on the aromatic ring. The most straightforward way to ensure the desired 3-nitro substitution is to employ a starting material where this regiochemistry is already defined. For instance, in palladium-catalyzed cross-coupling reactions, the use of 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene as the coupling partner directly installs the phosphinic acid group at the correct position on the phenyl ring. acs.org

Stereoselectivity : The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The synthesis of an enantioenriched or enantiopure sample is a significant challenge. Key strategies include:

Resolution of Racemates : A racemic mixture of the phosphinic acid or a suitable precursor, such as the corresponding secondary phosphine oxide, can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation and liberation of the enantiopure compound. nih.gov

Asymmetric Synthesis : A more advanced approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity during the C-P bond-forming step. For example, the addition of a phosphorus nucleophile to a chiral imine can proceed with high diastereoselectivity, which, after removal of the chiral auxiliary, can provide an enantiomerically enriched product. nih.gov Stereospecific reactions, such as the stereospecific addition of a chiral H-phosphinate to an alkene, can also be employed to control the configuration at the phosphorus center. organic-chemistry.org

Reaction Conditions and Optimization Protocols

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side products.

For the synthesis of phosphinic acids and their derivatives, key parameters to optimize include the choice of solvent, base, temperature, and catalyst system. nih.govkent.ac.uk

Solvent : In palladium-catalyzed couplings, polar aprotic solvents like DMF and acetonitrile have been found to be highly effective. acs.org For base-promoted alkylations of H-phosphinates, anhydrous solvents like THF are crucial to prevent quenching of the anionic intermediates. nih.gov

Base : The choice of base is critical. In Pd-catalyzed reactions, organic bases like triethylamine (B128534) (Et₃N) are commonly used to neutralize the acid generated during the reaction. nih.gov For deprotonation reactions, such as the alkylation of H-phosphinates, strong, non-nucleophilic bases like LiHMDS or KHMDS are required. nih.gov

Temperature : Reaction temperatures can vary widely. While some alkylations are performed at low temperatures (-78 °C) to control reactivity, nih.gov many coupling and esterification reactions require elevated temperatures (e.g., 80 °C or higher) to achieve reasonable conversion rates. nih.govacs.org

Reagents and Catalysts : As shown in the table below, screening different coupling reagents or catalyst/ligand combinations is a standard optimization protocol. For instance, in the esterification of a phosphinic acid, various carbodiimide (B86325) or phosphonium-based coupling reagents can be tested to find the most efficient one. nih.gov

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CDI | DMF | rt | <10 |

| 2 | DCC | DMF | rt | 45 |

| 3 | EDC | DMF | rt | 30 |

| 4 | HATU | DMF | rt | 35 |

| 5 | BOP | DMF | rt | 55 |

| 6 | TBTU | DCE | 75 | 96 |

This table illustrates the general principle of optimizing a coupling reaction by screening various reagents, with data adapted from a representative study on phosphinate synthesis. nih.gov

Role of Solvents and Bases

The choice of solvent and base is paramount in the synthesis of phosphinic acids, profoundly influencing reaction rates, yields, and selectivity. Solvents not only dissolve reactants but can also participate in the reaction mechanism, stabilize transition states, and affect the reactivity of the nucleophilic phosphorus species. Bases are typically required to generate the active phosphinate nucleophile or to neutralize acidic byproducts formed during the reaction. nih.gov

Solvent Effects: The polarity and protic or aprotic nature of the solvent can dictate the course of the reaction. In the hydrophosphinylation of olefins, a key step in forming the P-C bond, the solvent choice is critical. For instance, while terminal olefins react effectively, internal vinylidene olefins are prone to side reactions like cationic oligomerization. The use of a protonic solvent such as isopropanol (B130326) was found to suppress these side reactions and promote a smooth hydrophosphinylation, leading to high yields of the desired mono-alkylphosphinic acids. rsc.org In other contexts, like the phospha-Mannich reaction for preparing aminoalkyl-H-phosphinic acids, acetic acid has proven to be an advantageous solvent as it effectively dissolves even highly hydrophobic amines. rsc.org Non-polar solvents like toluene (B28343) have been used for halogenation reactions, creating a two-phase system that can accelerate reactivity. rsc.org

Table 1: Effect of Different Solvents on the Hydrophosphinylation of an α-Olefin Dimer

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| Isopropanol | 90 | 3 | >90 | 80-90 | rsc.org |

| Dioxane | N/A | N/A | Ineffective | Ineffective | rsc.org |

| DMF | N/A | N/A | Ineffective | Ineffective | rsc.org |

| DME | N/A | N/A | Ineffective | Ineffective | rsc.org |

Role of Bases: Bases are instrumental in many synthetic strategies for phosphinic acids. In alkylation reactions, a base is often used to deprotonate the phosphinic acid or its ester precursor, generating a more potent P-nucleophile. rsc.org For instance, the generation of silyl (B83357) ether intermediates from phosphinic acids using chlorotrimethylsilane (B32843) (TMSCl) is facilitated by the presence of a base. rsc.org In other procedures, such as the reaction of phosphinic chlorides with alcohols, a tertiary amine like triethylamine is commonly added to scavenge the hydrochloric acid produced, driving the reaction to completion. ingentaconnect.comresearchgate.net The choice of base can be critical; while triethylamine is effective, other bases like pyridine (B92270) may result in lower yields. rsc.org In some microwave-assisted, solvent-free alkylations, an inorganic base like potassium carbonate is used in conjunction with a phase transfer catalyst to achieve high yields. ingentaconnect.comresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of organophosphorus compounds. mdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times, cleaner reaction profiles, and improved yields. mdpi.comtandfonline.com

While phosphinic acids are generally resistant to direct esterification with alcohols under conventional heating, microwave irradiation has been shown to successfully promote this transformation. researchgate.netresearchgate.net This direct esterification avoids the need for preparing more reactive intermediates like phosphinic chlorides, aligning with the principles of green chemistry. ingentaconnect.comtandfonline.com For example, phenyl-H-phosphinic acid can be esterified with various alcohols in high yields (73-90%) under microwave conditions at temperatures between 160–200 °C. nih.gov

The benefits of microwave assistance are not limited to direct esterification. Alkylating esterifications of phosphinic acids with alkyl halides can be performed under solvent-free conditions, often in the presence of a phase transfer catalyst and a base like potassium carbonate, to afford phosphinates in excellent yields (85-95%). ingentaconnect.comresearchgate.net Microwave heating has also been successfully applied to accelerate the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, reducing reaction times from hours to minutes. nih.gov In some cases, the use of microwave irradiation at controlled temperatures (e.g., 80°C) provides quantitative yields, whereas higher temperatures can lead to decomposition and lower yields. clockss.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification of Phenyl-H-phosphinic acid (6)

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Refluxing ethanol (B145695) | 42 hours | 12% | scispace.com |

| Microwave Irradiation | 15-fold excess ethanol, 180°C | 1 hour | 90% | nih.gov |

| Microwave Irradiation | 15-fold excess 1-butanol, 190°C | 1 hour | 88% | nih.gov |

| Microwave Irradiation | 15-fold excess 2-butanol, 190°C | 4 hours | 73% | nih.gov |

Purification Challenges and Methodologies for Phosphinic Acids

The purification of phosphinic acids and their derivatives presents significant challenges, primarily due to their high polarity, which leads to strong interactions with stationary phases and a tendency to be hygroscopic. nih.govresearchgate.net These compounds are often isolated as sticky oils or solids that are difficult to handle and crystallize. researchgate.net

Purification Challenges:

High Polarity: The phosphinic acid group imparts a high degree of polarity to the molecule, making elution from standard silica (B1680970) gel columns difficult and often requiring highly polar solvent systems. nih.gov

Hygroscopicity: Many phosphinic acids readily absorb moisture from the atmosphere, becoming sticky and difficult to handle, which complicates accurate weighing and analysis. researchgate.net

Low Crystallinity: These compounds, particularly those with long alkyl chains, often fail to crystallize, remaining as viscous oils or amorphous solids even after rigorous removal of solvents under high vacuum. researchgate.net

Contamination with Reagents: Syntheses can leave behind inorganic salts or other polar byproducts that are challenging to separate from the polar product. d-nb.info

Purification Methodologies: Several strategies have been developed to overcome these challenges. The choice of method depends on the specific properties of the target compound and the impurities present.

Recrystallization: For solid phosphinic acids, recrystallization is a preferred method of purification. nih.gov However, finding a suitable solvent system can be difficult. Mixtures of solvents like acetone-water or acetonitrile-water have been used successfully. researchgate.net In some cases, dissolving the compound in a minimal amount of water and adding it to a cold alcohol like ethanol or isopropanol can induce crystallization. researchgate.net

Salt Formation: A common and effective technique to handle sticky, non-crystalline acids is to convert them into salts. Formation of a sodium, cyclohexylamine, or dicyclohexylamine (B1670486) salt can significantly improve the crystalline properties of the compound, making it easier to isolate and purify. researchgate.net

Chromatography: While challenging, chromatographic purification is often necessary. For silica gel chromatography, very polar eluent systems, such as a mixture of chloroform, methanol, and water, are required to move the compound off the column. nih.gov An alternative is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column, which is better suited for polar analytes. nih.gov

Aqueous Extraction/Washing: When the product is in an organic phase, washing with aqueous solutions can be an effective way to remove polar by-products. For example, a by-product like monoalkylphosphinic acid can be selectively removed by neutralization with a base and extraction into an aqueous wash, leaving the desired dialkylphosphinic acid in the organic layer. google.com

Table 3: Summary of Purification Challenges and Methodologies

| Challenge | Methodological Solution | Description | Reference(s) |

|---|---|---|---|

| High Polarity | Polar Eluent Chromatography / RP-HPLC | Use of solvent systems like CHCl₃/MeOH/H₂O for silica gel or C18 columns for RP-HPLC. | nih.gov |

| Low Crystallinity / Stickiness | Recrystallization from solvent mixtures | Employing systems like acetone:water or ethanol:water to induce crystallization. | researchgate.net |

| Low Crystallinity / Stickiness | Conversion to a Salt | Forming sodium or amine (e.g., dicyclohexylamine) salts to obtain a handleable, crystalline solid. | researchgate.net |

| By-product Removal | Aqueous Extraction | Using aqueous washes, sometimes with a base, to selectively extract polar impurities. | google.com |

Mechanistic Investigations of Ethyl 3 Nitrophenyl Phosphinic Acid Reactivity

Reaction Pathways and Transition State Analysis for Phosphinic Acids

The reactions of phosphinic acids and their derivatives are predominantly characterized by nucleophilic substitution at the phosphorus center. These reactions typically proceed through an associative, two-step addition-elimination mechanism. researchgate.net This pathway involves the formation of a transient pentacoordinate intermediate or transition state. researchgate.netsapub.org

Kinetic isotope effect (KIE) studies and Brønsted analyses are crucial tools for dissecting these pathways. For instance, analyses of enzyme-catalyzed hydrolysis of organophosphates have pointed towards early associative transition states, where the bond to the nucleophile is partially formed, and subsequent proton transfers are not rate-limiting. nih.gov These analytical methods provide deep insights into the geometry and charge distribution of the transition state, clarifying the degree of bond formation and cleavage at this critical point in the reaction coordinate.

Hydrolytic Stability and Mechanisms of Cleavage for Phosphinic Acid Esters

The hydrolysis of phosphinic acid esters, which yields the parent phosphinic acid and an alcohol, is a fundamental reaction that can be catalyzed by acids, bases, or enzymes. nih.govresearchgate.net The stability of the ester linkage is highly dependent on the electronic nature of the substituents on both the phosphorus atom and in the alkoxy group, as well as the pH of the medium. nih.govdntb.gov.ua

Under acidic conditions, the hydrolysis of phosphinic acid esters typically involves protonation of the phosphoryl oxygen. This protonation enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. nih.gov The reaction can proceed via two major pathways:

A_Ac_2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular): This is the more common mechanism, involving a nucleophilic attack of water on the phosphorus center, leading to P-O bond cleavage. nih.gov

A_Al_1 (Acid-catalyzed, alkyl-oxygen cleavage, unimolecular): This pathway involves C-O bond cleavage and is less frequent. nih.gov

Studies on the hydrolysis of various phosphinate esters, including those with aryl substituents, have shown that the reaction rate can be highly dependent on the acid concentration. For example, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) displays a maximum rate at a specific acid concentration (around 1.5 M HClO₄), after which acidic inhibition is observed. nih.govacs.org In some cases, particularly with sensitive substrates, acidic hydrolysis using catalysts like trifluoroacetic acid can provide a gentle and quantitative method for de-esterification. nih.gov

The alkaline hydrolysis of phosphinic acid esters is generally an irreversible and efficient process. nih.gov The mechanism is typically a bimolecular nucleophilic substitution (B_Ac_2), where a hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic phosphorus atom. epa.govacs.org

This attack leads to the formation of a pentacoordinate intermediate, with the subsequent expulsion of the alkoxy group being the rate-determining step in many cases. sapub.org The reaction is driven to completion because the resulting phosphinic acid is deprotonated by the base to form a resonance-stabilized phosphinate anion, and the liberated alcohol does not readily recombine with this anion. chemistrysteps.com While sodium hydroxide is a common reagent, other bases like lithium hydroxide and potassium hydroxide are also used. nih.gov

| Condition | Common Mechanism | Key Features | Rate Influenced By |

|---|---|---|---|

| Acidic | A_Ac_2 | Protonation of P=O, P-O bond cleavage, reversible. nih.govchemistrysteps.com | Acid concentration, substituents. nih.gov |

| Basic | B_Ac_2 | Nucleophilic attack by OH⁻, irreversible formation of phosphinate anion. nih.govchemistrysteps.com | pH, substituents, leaving group ability. sapub.orgnih.gov |

| Enzymatic | Varies (e.g., S_N_2) | Often involves metal ion cofactors or active site residues (e.g., Serine); formation of phosphoenzyme intermediate. nih.govlibretexts.org | Substrate specificity, enzyme concentration, pH. libretexts.org |

Enzymes such as phosphotriesterases and alkaline phosphatases can catalyze the hydrolysis of phosphinic acid esters with high efficiency and specificity. nih.govlibretexts.org The mechanisms often employ one of two strategies:

Metal-Activated Water: Many of these enzymes are metalloenzymes, containing one or two metal ions (e.g., Zn²⁺, Mg²⁺, Co³⁺) in the active site. The metal ion polarizes the P=O bond and also coordinates a water molecule, lowering its pKa and generating a potent metal-bound hydroxide nucleophile for the attack on the phosphorus center. libretexts.orgnih.gov

Electrophilic and Nucleophilic Reactions of the Phosphorus Center

The phosphorus atom in phosphinic acids exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile depending on its tautomeric form and the reaction conditions.

The dominant tetracoordinate form of phosphinic acid, R(R')P(O)OH, features an electron-deficient phosphorus atom due to the polarization of the phosphoryl (P=O) bond. This renders the phosphorus center electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.netsapub.org As detailed in the hydrolysis sections (3.2.1 and 3.2.2), this electrophilicity is the basis for nucleophilic substitution reactions at the phosphorus center, which proceed through pentacoordinate intermediates. sapub.org

Conversely, phosphinic acids can exist in equilibrium with a minor trivalent tautomer, R(R')P(OH)₂, known as a phosphonous acid. tandfonline.com Although this equilibrium strongly favors the tetracoordinate form (K_taut_ ≈ 10⁻¹¹–10⁻¹²), the trivalent species is a potent nucleophile due to the lone pair of electrons on the phosphorus atom. nih.govtandfonline.com This nucleophilic character allows phosphinic acids to react with various electrophiles. mdpi.comresearchgate.net These reactions, classified as bimolecular electrophilic substitutions (S_E_2(P)), typically proceed with retention of configuration at the phosphorus center, in stark contrast to S_N_2(P) reactions which proceed with inversion. mdpi.comresearchgate.net A classic example is the Michaelis-Becker reaction, where the deprotonated P(III) form is alkylated by an alkyl halide. mdpi.com

Influence of the Nitrophenyl Substituent on Reaction Kinetics and Selectivity

The 3-nitrophenyl group attached directly to the phosphorus atom in ethyl(3-nitrophenyl)phosphinic acid exerts a profound influence on the compound's reactivity. The nitro group (-NO₂) is a powerful electron-withdrawing group, which modifies the electronic environment of the phosphorus center through inductive and resonance effects.

This electron withdrawal has several key consequences for reaction kinetics:

Increased Electrophilicity: The electron-withdrawing nitro group depletes electron density from the phosphorus atom, making it significantly more electrophilic. This heightened electrophilicity accelerates the rate of nucleophilic attack at the phosphorus center, as seen in hydrolysis reactions. nih.gov Nucleophilic substitution reactions on esters with nitrophenyl groups are generally much faster than on their unsubstituted phenyl analogues. nih.govacs.org

Stabilization of the Leaving Group: In reactions where the nitrophenyl group itself is part of a leaving group (e.g., in a p-nitrophenyl phosphinate ester), the electron-withdrawing nature of the nitro group stabilizes the negative charge on the resulting phenoxide anion. This makes the nitrophenoxide a better leaving group, thereby increasing the reaction rate. nih.gov

This effect can be quantified using linear free energy relationships, such as the Brønsted analysis. The Brønsted coefficient (β_lg_) relates the reaction rate to the pKa of the leaving group's conjugate acid. A large, negative β_lg_ value (e.g., -1.12 for the hydrolysis of metal-complexed aryl methylphosphonates) indicates a large amount of negative charge buildup on the leaving group's oxygen atom in the transition state, consistent with significant P-O bond cleavage. nih.gov

Conversely, the electron-withdrawing nature of the nitro group decreases the nucleophilicity of the trivalent tautomer. By pulling electron density away from the phosphorus atom, it makes the lone pair less available for donation to an electrophile, thus slowing down reactions where the phosphinic acid acts as a nucleophile. nih.gov Theoretical calculations show that electron-withdrawing groups like -NO₂ increase the P-H bond order, augmenting the bond's stability and reducing its reactivity in reactions involving homolytic cleavage or deprotonation. nih.gov

| Property Affected | Effect of -NO₂ Group | Mechanistic Consequence | Kinetic Outcome |

|---|---|---|---|

| Electrophilicity of Phosphorus | Increases | Facilitates attack by nucleophiles (e.g., H₂O, OH⁻). nih.gov | Accelerates rate of nucleophilic substitution (e.g., hydrolysis). acs.org |

| Nucleophilicity of P(III) Tautomer | Decreases | Hinders attack on electrophiles. nih.gov | Slows rate of electrophilic substitution reactions. |

| Leaving Group Ability (of Nitrophenoxide) | Increases | Stabilizes the negative charge on the departing anion. nih.gov | Accelerates rate of substitution reactions. nih.gov |

Reactivity of the Ethyl Group in Phosphinic Acid Derivatives

The ethyl group directly attached to the phosphorus atom in phosphinic acid derivatives such as this compound presents several potential sites for chemical transformation. These include the P-C bond, the α-protons (protons on the carbon adjacent to the phosphorus), and the β-protons.

Reactions at the α-Carbon:

The protons on the carbon atom adjacent to the phosphinyl group (α-protons) are expected to exhibit enhanced acidity due to the electron-withdrawing nature of the P=O bond. This acidity is further increased by the presence of the 3-nitrophenyl group on the phosphorus atom. This heightened acidity makes deprotonation by a strong base a feasible reaction, leading to the formation of a carbanion. This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation or aldol-type condensations.

While specific studies on this compound are scarce, research on related phosphonate (B1237965) esters demonstrates the feasibility of α-carbon functionalization. For instance, deprotonation of H-phosphinate esters with strong bases like lithium hexamethyldisilazide (LHMDS) followed by alkylation with various electrophiles has been successfully achieved.

P-C Bond Cleavage:

The cleavage of the phosphorus-ethyl bond in phosphinic acid derivatives is a potential reaction pathway, although it typically requires forcing conditions. The strength of the P-C bond can be influenced by the substituents on the phosphorus atom. The electron-withdrawing 3-nitrophenyl group is expected to have a modest effect on the P-C bond strength.

Studies on the cleavage of P-C bonds in related organophosphorus compounds provide some insights. For example, the cleavage of the P-aryl bond versus the P-alkyl bond in tertiary phosphines has been investigated, with the outcome often depending on the reaction conditions and the relative stability of the potential leaving groups. In some cases, harsh conditions such as treatment with alkali metals are necessary to induce P-C bond scission.

Oxidation of the Ethyl Group:

The ethyl group is susceptible to oxidation, although this typically requires strong oxidizing agents. The oxidation of the P-H bond in phosphinic acids is a more commonly studied reaction. However, under vigorous oxidation conditions, the ethyl group could potentially be oxidized to an acetyl group or undergo complete cleavage.

Data on Related Reactions:

To illustrate the general reactivity patterns of the alkyl groups in phosphinates, the following table summarizes data from studies on related compounds. It is important to note that these are not direct reactions of this compound but provide a basis for understanding its potential reactivity.

| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| α-Alkylation | H-phosphinate esters | 1. LHMDS, low temp. 2. Electrophile | α-Alkylated phosphinates | Moderate to good | organic-chemistry.org |

| Dealkylation | Ethyl methyl-heptylphosphinate | Trimethylsilyl (B98337) bromide (TMSBr) | Methyl-heptylphosphinic acid | Not reported | mdpi.com |

Table 1: Examples of Reactions Involving Alkyl Groups in Phosphinate Derivatives.

The reactivity of the ethyl group in this compound is a complex interplay of the inherent properties of the P-C bond and the electronic effects of the 3-nitrophenyl substituent. While direct experimental data is limited, the principles of organophosphorus chemistry suggest potential for functionalization at the α-carbon and cleavage of the P-C bond under specific conditions. Further research is needed to fully elucidate the specific mechanistic pathways and to develop synthetic applications based on the reactivity of the ethyl group in this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl(3-nitrophenyl)phosphinic Acid and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organophosphorus compounds, providing information on the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

The ¹H, ¹³C, and ³¹P NMR spectra of this compound and its analogues provide characteristic chemical shifts that are instrumental in structural assignment.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the 3-nitrophenyl group typically appear as a complex multiplet in the downfield region. The protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) group due to coupling with the methyl protons, and a triplet for the terminal methyl (-CH₃) group. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum shows distinct resonances for each carbon atom in the molecule. The carbons of the nitrophenyl ring resonate in the aromatic region, with the carbon atom attached to the nitro group showing a characteristic downfield shift. The ethyl group carbons also give rise to separate signals. rsc.orgchegg.com

³¹P NMR: The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, displaying a single peak for this compound in a specific chemical shift range that is characteristic of phosphinic acids. huji.ac.ilorganicchemistrydata.org The precise chemical shift can be influenced by the solvent and the presence of intermolecular interactions. The typical chemical shift range for phosphinic acids is broad but specific enough for identification. huji.ac.ilorganicchemistrydata.orgresearchgate.net For instance, the ³¹P NMR chemical shift for related phosphinic acids can vary, but generally falls within a predictable range. researchgate.netresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | 7.5 - 8.5 | m |

| ¹H | -CH₂- | ~4.0 | q |

| ¹H | -CH₃ | ~1.3 | t |

| ¹³C | C-NO₂ | ~148 | s |

| ¹³C | Aromatic-C | 120 - 140 | m |

| ¹³C | -CH₂- | ~60 | t |

| ¹³C | -CH₃ | ~16 | q |

| ³¹P | P | 20 - 40 | s |

Note: These are predicted values and may vary based on experimental conditions.

To unambiguously assign the signals observed in 1D NMR spectra and to confirm the molecular structure, multi-dimensional NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons (¹H-¹³C). sdsu.eduresearchgate.netyoutube.com This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

These multi-dimensional techniques provide a comprehensive and detailed picture of the molecular connectivity, confirming the structure of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying intermolecular interactions, such as hydrogen bonding. acs.orgacs.org

The IR spectrum of this compound exhibits characteristic absorption bands:

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the P-OH group involved in strong hydrogen bonding. fu-berlin.de

P=O Stretching: A strong absorption band is typically observed in the range of 1150-1250 cm⁻¹. researchgate.net

NO₂ Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nist.gov

P-O-C Stretching: Vibrations associated with the P-O-C linkage can be found in the fingerprint region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The broadness and position of the O-H stretching band provide strong evidence for the presence of intermolecular hydrogen bonding between the phosphinic acid molecules in the solid state. fu-berlin.de The study of phosphinic acid dimers in the gas phase has shown a characteristic broad absorption for the ν(OH) stretching vibration of the strongly bound cyclic dimer. fu-berlin.de

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| P-OH | O-H stretch (H-bonded) | 2500-3300 | Broad, Strong |

| P=O | P=O stretch | 1150-1250 | Strong |

| NO₂ | Asymmetric stretch | ~1530 | Strong |

| NO₂ | Symmetric stretch | ~1350 | Strong |

| Aromatic C-H | C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. rsc.orgcromlab-instruments.es High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govresearchgate.net

For this compound (C₈H₁₀NO₅P), the expected monoisotopic mass is approximately 231.0297 g/mol . nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for organophosphorus compounds involve the cleavage of P-C, P-O, and C-C bonds. nih.gov For aromatic organophosphorus compounds, cleavage of both C-O and P-O bonds can occur. nih.gov

X-ray Diffraction Studies for Solid-State Structures and Crystal Packing

For phosphinic acids, X-ray diffraction studies are crucial for understanding the nature of the intermolecular interactions that govern the crystal packing. researchgate.nettandfonline.commdpi.com

In the solid state, phosphinic acids are known to form strong intermolecular hydrogen bonds. fu-berlin.de X-ray diffraction studies on related phosphinic acids have shown that molecules are often linked into chains or dimers through O-H···O=P hydrogen bonds. nih.gov The O···O distance in these hydrogen bonds is typically short, indicating a strong interaction. nih.gov For example, in rac-ethyl(phenyl)phosphinic acid, the O···O distance is 2.4931 (19) Å. nih.gov

Computational and Theoretical Studies in Ethyl 3 Nitrophenyl Phosphinic Acid Research

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. Researchers employ DFT, often using hybrid functionals like B3LYP, to predict the ground-state optimized geometry of Ethyl(3-nitrophenyl)phosphinic acid. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

The optimized geometry reveals the spatial arrangement of the ethyl group, the tetrahedral phosphorus center, and the substituted phenyl ring. The presence of the nitro group in the meta position significantly influences the electronic distribution across the aromatic system and the phosphinic acid moiety.

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on electron-deficient sites.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |

Note: Specific energy values from published research are not available.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP would show a strongly negative potential around the phosphoryl oxygen and the nitro group's oxygen atoms. A strongly positive potential would be expected around the acidic proton of the hydroxyl group, highlighting its propensity for deprotonation.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These global reactivity descriptors provide a framework for understanding the molecule's behavior in chemical reactions.

Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Correlates with the HOMO-LUMO gap and measures resistance to change in electron distribution. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The nitro group's strong electron-withdrawing nature is expected to result in a higher electrophilicity index for this compound compared to its unsubstituted counterpart.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

Note: Specific calculated values from published research are not available.

Conformational Analysis and Energy Minimization

This compound possesses rotational freedom around several single bonds, such as the P-C (ethyl), P-C (phenyl), and C-N bonds. Conformational analysis is performed to identify the most stable conformer(s) by calculating the potential energy surface as a function of key dihedral angles. Energy minimization calculations starting from various initial geometries ensure that the located structure corresponds to a true energy minimum on this surface. This analysis is crucial for understanding the molecule's preferred shape in different environments, which in turn affects its biological activity and physical properties.

Simulation of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing valuable aid in the interpretation of experimental data. For this compound, DFT calculations can predict vibrational frequencies (IR and Raman), which can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to functional groups like P=O, O-H, and NO₂. Furthermore, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated and correlated with experimental data to provide a complete structural assignment in solution.

Coordination Chemistry of Ethyl 3 Nitrophenyl Phosphinic Acid As a Ligand

Ligand Design Principles for Phosphinic Acids in Metal Coordination

The design of ligands is a cornerstone of coordination chemistry, aiming to create metal complexes with specific geometries, stabilities, and functionalities. Phosphinic acids, as a class of ligands, offer a unique combination of features that distinguish them from the more commonly used carboxylates and phosphonates.

Key principles in their design include:

Acidity and Bond Strength : Phosphinic acids are generally more acidic than their carboxylic acid counterparts. This property, combined with the hard-Lewis base nature of the phosphinate oxygen atoms, leads to the formation of strong coordination bonds, particularly with hard-Lewis acidic metal centers like trivalent lanthanides and other transition metals. The resulting metal phosphinate complexes often exhibit enhanced thermal and hydrolytic stability compared to analogous metal carboxylate structures. researchgate.netlanl.gov

Coordination Versatility : As monovalent ligands, phosphinic acids provide two oxygen atoms for metal coordination, similar to carboxylic acids. lanl.gov However, the sp³ hybridization of the phosphorus atom, in contrast to the sp² hybridization of the carboxyl carbon, results in different geometric constraints and bond angles within the resulting metal complexes. lanl.gov The reactivity of metal complexes formed with phosphinic acids is often found to be intermediate between those of carboxylates and phosphonates. acs.org

Structural Tunability : A significant advantage of phosphinic acids is the presence of two organic substituents directly bonded to the phosphorus atom (R₂P(O)OH). These R groups, such as the ethyl and 3-nitrophenyl groups in the titular compound, can be systematically varied to control the steric bulk and electronic properties of the ligand. lanl.govmdpi.com This allows for precise tuning of the coordination environment, solubility, and the dimensionality of the resulting coordination polymer or framework. researchgate.netnih.gov

Stereochemistry : When the two organic substituents on the phosphorus atom are different, as in ethyl(3-nitrophenyl)phosphinic acid, the phosphorus atom becomes a stereogenic center. Upon coordination to a metal, this chirality can influence the assembly of stereoisomeric complexes. mdpi.com

Table 1: Comparative Properties of Phosphinic, Carboxylic, and Phosphonic Acids as Ligands

| Feature | Phosphinic Acids (R₂PO₂H) | Carboxylic Acids (RCO₂H) | Phosphonic Acids (RPO₃H₂) |

|---|---|---|---|

| Valency | Monovalent | Monovalent | Divalent |

| Donor Atoms | 2 (Oxygen) | 2 (Oxygen) | 3 (Oxygen) |

| Acidity | Higher than carboxylic acids | Moderate | Higher than phosphinic acids |

| Central Atom Hybridization | sp³ (Phosphorus) | sp² (Carbon) | sp³ (Phosphorus) |

| Bond Strength with Metals | Strong, leading to high stability researchgate.netlanl.gov | Moderate | Very strong, can lead to low solubility |

| Structural Diversity | Good; tunable via two R groups lanl.gov | Good; tunable via one R group | High; complex coordination modes |

Synthesis and Characterization of Metal Complexes with this compound

While the scientific literature contains extensive information on the coordination chemistry of phosphinic acids in general, specific studies detailing the synthesis and characterization of metal complexes with this compound were not identified in the conducted searches. However, established synthetic routes for related metal phosphinate complexes can be described.

The typical synthesis of a metal phosphinate complex involves the reaction of the phosphinic acid ligand with a suitable metal salt (e.g., nitrates, chlorides, or acetates) in a solvent. acs.orgwikipedia.org The reaction is often carried out under conditions that facilitate the deprotonation of the phosphinic acid, which can be achieved through the use of a base or by heating in a suitable solvent system like water, methanol, or a mixture thereof. acs.orgtandfonline.com Solvothermal or hydrothermal methods are frequently employed for the crystallization of coordination polymers and Metal-Organic Frameworks (MOFs).

Characterization of the resulting complexes relies on a suite of analytical techniques to confirm the structure, composition, and bonding.

Table 2: General Methods for Characterization of Metal Phosphinate Complexes

| Technique | Information Provided | Typical Observations |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry, and crystal packing. researchgate.netnih.gov | Confirms the coordination mode of the phosphinate ligand and the geometry around the metal center. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on functional groups and metal-ligand bond formation. acs.orgresearchgate.net | A shift (typically a decrease) in the P=O stretching frequency upon coordination to the metal ion. Appearance of new bands corresponding to M-O vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the ligand's environment in solution. For diamagnetic complexes, ³¹P NMR is particularly informative. mdpi.comwikipedia.org | A significant downfield or upfield shift in the ³¹P NMR signal upon complexation, confirming the interaction between phosphorus and the metal. wikipedia.orgnih.gov |

| Elemental Analysis | Determination of the elemental composition (C, H, N) of the complex. | Confirms the stoichiometric ratio of metal to ligand in the isolated product. nih.gov |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition behavior of the complex. acs.org | Provides data on the temperature at which the complex decomposes, indicating its thermal robustness. |

| Mass Spectrometry (e.g., ESI-MS) | Confirms the molecular weight of discrete complexes or identifies cluster fragments in solution. acs.orgnih.gov | Detection of the molecular ion peak or fragments corresponding to the metal-ligand species. |

Coordination Modes and Geometries in Phosphinate Metal Complexes

Phosphinate ligands (R₂PO₂⁻) are versatile building blocks capable of adopting several coordination modes, which in turn dictate the dimensionality and topology of the resulting metal-ligand assembly. The replacement of one hydroxyl group of a phosphonic acid with an organic moiety reduces the number of potential donor atoms, making the coordination chemistry of phosphinates less complex and more predictable than that of phosphonates. lanl.gov

The most prevalent coordination modes observed for phosphinate ligands include:

Bidentate Bridging (μ₂-η¹:η¹) : This is the most common coordination motif found in phosphinate coordination polymers. researchgate.net In this mode, the two oxygen atoms of a single phosphinate group bridge two different metal centers. This often leads to the formation of robust eight-membered dimetalladiphosphinate rings (M-O-P-O)₂, which serve as fundamental building blocks for one-, two-, or three-dimensional networks. researchgate.net

Bidentate Chelating (η²) : Here, both oxygen atoms of the phosphinate group coordinate to the same metal center, forming a four-membered chelate ring. This mode is less common than bridging but has been observed, particularly in discrete molecular complexes. nih.gov

Monodentate (η¹) : In this mode, only one of the two oxygen atoms (typically the phosphoryl oxygen) coordinates to a metal center, leaving the other oxygen atom uncoordinated or hydrogen-bonded.

These coordination modes give rise to various geometries around the metal center. The specific geometry is influenced by the nature of the metal ion, its preferred coordination number, and the steric demands of the phosphinic acid's organic substituents. For instance, lanthanide ions, known for their high coordination numbers (often 8 or 9), can be coordinated by multiple phosphinate ligands, resulting in complex geometries. nih.gov In one reported case involving a samarium(III) complex with a ferrocene-based bis(phosphinate) ligand, the Sm(III) ion is coordinated by six oxygen atoms from four different ligands, adopting a pseudo-octahedral geometry. nih.gov

Table 3: Common Coordination Modes of Phosphinate Ligands

| Coordination Mode | Description | Resulting Structural Motif |

|---|---|---|

| Bidentate Bridging | Each oxygen atom binds to a different metal center. | Formation of (M-O-P-O)₂ rings; leads to extended 1D, 2D, or 3D polymers. researchgate.net |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | Formation of a four-membered M-O-P-O chelate ring. nih.gov |

| Monodentate | Only one oxygen atom binds to a metal center. | Often seen in combination with other ligands or when steric hindrance is significant. |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for confirming the coordination of a ligand to a metal center. For metal complexes of this compound, FTIR and NMR spectroscopy would provide key evidence of metal-ligand bond formation.

FTIR Spectroscopy : The infrared spectrum of a free phosphinic acid is characterized by strong absorption bands corresponding to the P=O (phosphoryl) and P-O-H groups. Upon deprotonation and coordination to a metal ion, these bands undergo significant shifts. The most diagnostic change is the shift of the ν(P=O) stretching vibration. Coordination of the phosphoryl oxygen to a Lewis acidic metal center weakens the P=O double bond, causing its absorption frequency to shift to a lower wavenumber (a red shift). The broad ν(O-H) band of the free acid disappears, and new bands corresponding to the symmetric and asymmetric stretches of the PO₂⁻ group appear. The positions of these new bands are indicative of the coordination mode. Furthermore, new low-frequency bands corresponding to M-O vibrations can often be observed. acs.orgresearchgate.netmdpi.com

³¹P NMR Spectroscopy : For diamagnetic complexes (e.g., with Zn²⁺, La³⁺, Lu³⁺), ³¹P NMR spectroscopy is a powerful tool. The phosphorus nucleus is highly sensitive to its electronic environment. The coordination of the phosphinate oxygen atoms to a metal center causes a significant change in the electron density around the phosphorus atom, resulting in a substantial shift of its resonance in the ³¹P NMR spectrum compared to the free ligand. mdpi.comwikipedia.org The direction and magnitude of this "coordination shift" can provide insights into the nature of the metal-ligand interaction. nih.gov

Table 4: Characteristic Spectroscopic Changes upon Phosphinate Coordination

| Spectroscopy | Parameter | Change Upon Coordination |

|---|---|---|

| FTIR | ν(P=O) stretch | Red shift (to lower frequency) due to bond weakening. |

| FTIR | ν(O-H) stretch | Disappearance of the broad band of the free acid. |

| FTIR | M-O vibrations | Appearance of new bands at low frequencies. |

| ³¹P NMR | Chemical Shift (δ) | Significant shift (upfield or downfield) of the ³¹P signal compared to the free ligand. mdpi.comwikipedia.org |

Applications of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Phosphinic Acid Moieties

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of phosphinic acids as linkers can impart superior stability to these frameworks, making them attractive for various applications. The stronger P-O-M bonds, compared to C-O-M bonds in many carboxylate-based MOFs, often result in materials with enhanced thermal and chemical robustness, particularly towards hydrolysis. researchgate.net

Potential applications for MOFs and coordination polymers derived from phosphinic acids like this compound include:

Gas Storage and Separation : The high surface area and tunable pore sizes of MOFs make them excellent candidates for storing gases like hydrogen (H₂) and methane (B114726) (CH₄), or for capturing carbon dioxide (CO₂). The chemical nature of the pores can be tailored by the ligand's functional groups (like the nitro group) to enhance selectivity for specific gas molecules. researchgate.net

Catalysis : MOFs can serve as heterogeneous catalysts. The metal nodes can act as catalytic sites, or catalytic moieties can be incorporated into the ligand itself. The well-defined porous structure can lead to high selectivity, and the robust nature of phosphinate-based frameworks is advantageous for long-term catalytic stability. researchgate.netorganic-chemistry.org

Sensing : The luminescence or electronic properties of some MOFs can change upon interaction with specific analytes. This response can be harnessed to develop highly sensitive and selective chemical sensors for various molecules or ions. researchgate.netnih.gov

Drug Delivery : The porous nature of MOFs allows for the encapsulation of therapeutic agents. The biocompatibility and stability of the framework are critical, and phosphinate-based systems could offer advantages in controlling drug release. mdpi.comorganic-chemistry.org

Table 5: Potential Applications of Phosphinate-Based MOFs

| Application Area | Enabling Properties |

|---|---|

| Gas Storage & Separation | High porosity, high surface area, tunable pore chemistry. researchgate.netmdpi.com |

| Heterogeneous Catalysis | Accessible metal sites, high stability, shape-selective pores. researchgate.netorganic-chemistry.org |

| Chemical Sensing | Tunable luminescent/electronic properties, host-guest interactions. researchgate.netnih.gov |

| Drug Delivery | High pore volume, potential biocompatibility, controlled release. organic-chemistry.org |

Synthetic Exploration of Ethyl 3 Nitrophenyl Phosphinic Acid Derivatives and Analogues

Systematic Modification of the Ethyl Moiety

Systematic modification of the ethyl group in ethyl(3-nitrophenyl)phosphinic acid opens avenues for creating a library of analogues with varied steric and electronic properties. While direct functionalization of the unactivated ethyl group can be challenging, several strategies employed for other alkylphosphinic acids can be adapted.

One common approach involves the deprotonation of the α-carbon of a related phosphinate ester, followed by alkylation with various electrophiles. organic-chemistry.org This method, however, is more applicable to H-phosphinate esters. A more direct approach for modifying the alkyl chain of alkylphosphinic acids involves the generation of silyl (B83357) ethers from the phosphinic acid. These silyl ethers act as P-nucleophiles and can undergo reactions such as alkylation or Michael addition. For instance, mono-alkylphosphinic acids can be treated with trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base, followed by reaction with an alkyl halide to introduce a second alkyl group. rsc.org This method could potentially be used to introduce substituents onto the ethyl group of a suitable precursor.

Another strategy involves the radical hydrophosphinylation of functionalized alkenes. rsc.org While this is a method for the initial synthesis of a functionalized alkylphosphinic acid rather than a modification of a pre-existing one, it provides a route to analogues with modified "ethyl" chains. For example, the reaction of hypophosphorous acid with a substituted propene derivative could yield analogues of this compound with functional groups on the propyl chain.

The following table summarizes potential strategies for the modification of the ethyl moiety, based on general reactions of alkylphosphinic acids.

| Strategy | Description | Potential Application to this compound Analogues | Reference |

| Alkylation of Silyl Ethers | The phosphinic acid is converted to its silyl ether, which then acts as a nucleophile to react with electrophiles like alkyl halides. | Could be used to introduce substituents on the ethyl group of a precursor phosphinic acid. | rsc.org |

| Radical Hydrophosphinylation | Addition of hypophosphorous acid to a functionalized alkene. | Synthesis of analogues with modified and functionalized "ethyl" chains by using substituted propenes. | rsc.org |

Derivatization and Functionalization of the Nitrophenyl Ring

The nitrophenyl ring of this compound is a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The reduction of the nitro group to an amino group is a fundamental transformation that yields ethyl(3-aminophenyl)phosphinic acid, a key intermediate for further derivatization. A variety of methods are available for the reduction of aromatic nitro compounds, many of which are applicable to this compound. numberanalytics.comwikipedia.org

Catalytic hydrogenation is a widely used and efficient method. numberanalytics.comcommonorganicchemistry.commt.commt.comnih.govacs.org Common catalysts include palladium on carbon (Pd/C) and Raney nickel. numberanalytics.comcommonorganicchemistry.com These reactions are typically carried out under a hydrogen atmosphere. Another set of effective methods involves the use of metals in acidic media, such as iron in acetic acid or zinc in acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation. wikipedia.org For substrates where hydrogenation or acidic conditions are not desirable, sodium sulfide (B99878) (Na₂S) can be employed. commonorganicchemistry.com

The choice of reducing agent can be critical to avoid side reactions and to ensure compatibility with other functional groups in the molecule.

Table of Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages | Potential Issues | References |

|---|---|---|---|---|

| H₂/Pd-C | Hydrogen atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) | High efficiency, clean reaction | May reduce other functional groups (e.g., alkenes, alkynes) | numberanalytics.comcommonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen atmosphere, various solvents | Effective, can be used when dehalogenation is a concern with Pd/C | commonorganicchemistry.com | |

| Fe/Acid (e.g., HCl, Acetic Acid) | Acidic aqueous or alcoholic solution, often heated | Inexpensive, mild | Requires acidic conditions, workup can be tedious | wikipedia.orgcommonorganicchemistry.com |

| Zn/Acid (e.g., Acetic Acid) | Acidic solution | Mild conditions | Requires acidic conditions | commonorganicchemistry.com |

| SnCl₂ | Acidic or alcoholic solution | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as waste | wikipedia.org |

| Na₂S or NaHS | Aqueous or alcoholic solution, often heated | Can be selective for one nitro group in dinitro compounds | commonorganicchemistry.com | |

| NaBH₄ with catalyst | e.g., with coinage metal nanoparticles | Catalytic amounts of metal needed | acs.orgrsc.org |

The nitrophenyl ring in this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the nitro group and the ethylphosphinic acid group.

Both the nitro group and the phosphinic acid group are electron-withdrawing and therefore act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene. youtube.comyoutube.comquora.comorganicchemistrytutor.comsuniv.ac.in They are also both meta-directors. youtube.comquora.com This means that incoming electrophiles will preferentially add to the positions meta to both the nitro and phosphinic acid groups. In the case of this compound, the positions open for substitution are C4, C5, and C6 relative to the phosphinic acid group at C1. Given the meta-directing nature of both substituents, electrophilic attack would be expected to occur primarily at the C5 position.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a second nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation reactions are generally not successful on strongly deactivated rings like those bearing a nitro group.

Phosphinic Acid Ester Analogues: Synthesis and Reactivity

Esterification of the phosphinic acid group in this compound provides another avenue for creating analogues with modified properties. While direct esterification of phosphinic acids with alcohols under thermal conditions is generally inefficient, several effective methods have been developed. rsc.org

Microwave-assisted direct esterification of phosphinic acids with alcohols has been shown to be a viable method, often providing good yields where traditional heating fails. rsc.orgtandfonline.comtandfonline.comresearchgate.net Another common approach is to first convert the phosphinic acid to a more reactive species, such as a phosphinic chloride, which then readily reacts with an alcohol. semanticscholar.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can also facilitate the esterification. semanticscholar.org Alkylating esterification, where the phosphinic acid is first converted to its salt and then reacted with an alkyl halide, is another possibility. semanticscholar.org

Table of Synthetic Methods for Phosphinate Esters from Phosphinic Acids

| Method | Reagents and Conditions | Description | References |

|---|---|---|---|

| Microwave-Assisted Direct Esterification | Alcohol, Microwave irradiation, ~180-220°C | Direct reaction of the phosphinic acid with an excess of the alcohol under microwave heating. | rsc.orgtandfonline.comtandfonline.comresearchgate.netmdpi.com |

The reactivity of the resulting phosphinate esters, particularly ethyl (3-nitrophenyl)phosphinates, is of significant interest. The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphorus atom more electrophilic. This enhances the susceptibility of the ester to nucleophilic attack, such as hydrolysis. The hydrolysis of p-nitrophenyl esters of phosphorus acids has been studied as a model for enzymatic reactions and demonstrates this increased reactivity. acs.orgmdpi.comacs.org The hydrolysis can occur under both acidic and basic conditions to regenerate the phosphinic acid. mdpi.com

Stereoselective Synthesis of Chiral Analogues

This compound is a chiral molecule due to the presence of a stereogenic phosphorus center. The synthesis of enantiomerically pure or enriched analogues is a significant challenge and an area of active research in organophosphorus chemistry. Several strategies can be employed for the stereoselective synthesis of such P-chiral compounds.

One established method is the use of chiral auxiliaries. researchgate.net A racemic phosphinic acid can be reacted with a chiral alcohol or amine to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary group yields the enantiomerically pure phosphinic acid.

Kinetic resolution of racemic phosphinates using enzymes is another powerful technique. nih.govacs.org Certain enzymes, such as phosphotriesterases, can selectively hydrolyze one enantiomer of a racemic phosphinate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.govacs.org By using either the wild-type enzyme or a mutated version, it is possible to selectively obtain either the (R)- or (S)-enantiomer. nih.gov

Asymmetric synthesis, where the chiral center is created stereoselectively, is a highly desirable approach. This can be achieved through the use of chiral catalysts. For example, chiral phosphoric acids have been employed as catalysts in a variety of asymmetric transformations, including the synthesis of P-stereogenic molecules. nih.govnih.govresearchgate.net The development of catalytic asymmetric methods for the synthesis of P-chiral phosphinic acids is an ongoing area of research. researchgate.netacs.org

A stereoselective synthesis of phosphinic acid phosphapeptides has been reported involving the radical addition of hypophosphorous acid to a chiral vinyl glycine (B1666218) derivative, followed by conversion to a nucleophilic phosphorus(III) species which then reacts with an electrophile. nih.gov Such strategies, which build the chiral phosphorus center in a controlled manner, could potentially be adapted for the synthesis of chiral analogues of this compound.

Emerging Applications and Research Frontiers

Catalytic Applications Utilizing Ethyl(3-nitrophenyl)phosphinic Acid and its Complexes

The inherent properties of the phosphinic acid group, combined with the electronic influence of the nitrophenyl moiety, make this compound a promising candidate for catalytic applications. Its potential extends to both organocatalysis and as a ligand in metal-catalyzed systems.

Phosphorus-based compounds are integral to modern organocatalysis. acs.org While specific studies focusing exclusively on this compound are nascent, the broader family of phosphinic and phosphoric acids serves as a blueprint for its potential. Chiral phosphoric acids, for instance, are powerful Brønsted acid catalysts for a range of asymmetric reactions. acs.org Similarly, phosphinic acids can participate as catalysts, leveraging the acidity of the P-OH group and the Lewis basicity of the phosphoryl oxygen.

In the realm of metal-catalyzed reactions, phosphinic acids can act as effective ligands for various metal centers. Research on the hydrolysis of ethyl p-nitrophenyl phosphate (B84403), a related organophosphorus compound, demonstrates that metal ions like Co(III), Zn(II), and Eu(III) can significantly catalyze the cleavage of the P-O bond. nih.gov This suggests that complexes of this compound could exhibit tailored catalytic activity. The nitro group on the phenyl ring can modulate the electronic properties of the phosphorus center, influencing the stability and reactivity of its metal complexes in reactions such as carbonylation or cross-coupling. ijcce.ac.ir

Table 1: Potential Catalytic Roles for this compound

| Catalysis Type | Potential Reaction | Mechanistic Role of the Compound | Key Structural Features |

|---|---|---|---|

| Brønsted Acid Organocatalysis | Friedel-Crafts Reactions, Aldol Additions | Proton donation from the acidic P-OH group to activate substrates. | Acidic P-OH group |

| Lewis Base Organocatalysis | Michael Additions | The P=O group can act as a Lewis base to activate nucleophiles or organize transition states. | Lewis basic P=O group |

| Metal-Complex Catalysis | Hydrolysis, Oxidation, Cross-Coupling | Acts as a ligand, modulating the electronic properties and steric environment of a metal catalyst. nih.gov | Phosphinyl group for metal coordination; nitrophenyl group for electronic tuning. |

A significant frontier in catalysis is the development of heterogeneous catalysts to simplify product purification and enable catalyst recycling. Immobilizing homogeneous catalysts onto solid supports is a key strategy. Metal-Organic Frameworks (MOFs) have emerged as ideal supports due to their high surface area and tunable porosity.

Recent studies have shown the successful heterogenization of a phosphinic acid onto the amine-functionalized zirconium-based MOF, UiO-66-NH2. researchgate.net This was achieved through a post-synthetic modification where the phosphinic acid moiety was covalently attached to the MOF structure. The resulting material, UiO-66-NH2-bis(aminomethyl)-phosphinic acid, proved to be a highly efficient and reusable bifunctional catalyst for the multi-component Hantzsch reaction, demonstrating a synergistic effect between the acidic phosphinic acid sites and the MOF support. researchgate.net

This methodology provides a direct template for the immobilization of this compound. Such a heterogenized catalyst could be employed in continuous flow reactors, aligning with green chemistry principles. mdpi.com The support could enhance catalyst stability and prevent metal leaching in metal-complex catalysis. researchgate.net

Table 2: Research Findings for a Heterogenized Phosphinic Acid Catalyst on a UiO-66-NH2 Support

| Catalyst | Reaction | Key Findings | Recyclability | Reference |

|---|---|---|---|---|

| UiO-66-NH2-bis(aminomethyl)-phosphinic acid | Hantzsch synthesis of polyhydroquinolines | Acts as an efficient multifunctional heterogeneous catalyst with Brønsted/Lewis acid and Lewis base sites. Yields of up to 96% were achieved. | The catalyst was easily recycled and reused several times without significant loss of activity. | researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups within this compound—the P=O group (a hydrogen bond acceptor), the P-OH group (a hydrogen bond donor), and the nitrophenyl ring (capable of π-π stacking)—make it an excellent candidate for designing self-assembling systems.

Research on alkanephosphonic acids has demonstrated their ability to form well-ordered, self-assembled monolayers on native oxide surfaces like titanium. princeton.edu This assembly is driven by the interaction of the phosphonate (B1237965) headgroup with the surface and van der Waals forces between the alkyl chains. By analogy, this compound could be used to modify surfaces, with the orientation and packing of the molecules dictated by a combination of hydrogen bonding between the phosphinic acid moieties and π-π stacking of the nitrophenyl rings. These interactions could lead to the formation of predictable and stable supramolecular structures such as rosettes, sheets, or capsules in solution or on surfaces.

Green Chemistry Approaches in Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com The principles of green chemistry are highly relevant to the synthesis and application of this compound.

In synthesis, green approaches would prioritize routes with high atom economy, avoiding the use of toxic reagents and solvents. researchgate.net For example, developing catalytic methods for its synthesis, perhaps using ionic liquids as reusable reaction media, would be a significant advancement. acs.org

In its application, the use of this compound as a recyclable, heterogenized catalyst directly aligns with green chemistry principles. researchgate.net Furthermore, employing it in solvent-free reaction conditions or in greener solvents like ethanol (B145695) or ethyl lactate (B86563) would reduce the environmental impact of chemical transformations. mdpi.com The goal is to maximize efficiency while minimizing waste and energy consumption throughout the lifecycle of the chemical process. patsnap.com

Future Directions in Phosphinic Acid Research

The field of phosphinic acid chemistry is poised for continued growth, driven by its impact on medicinal chemistry, catalysis, and materials science. nih.gov Future research will likely focus on several key areas where this compound and its analogues could play a role:

Asymmetric Catalysis: A major goal is the development of new chiral phosphinic acid catalysts for enantioselective synthesis, building on the success of chiral phosphoric acids. acs.org

Medicinal Chemistry: Phosphinic acids are known to be effective enzyme inhibitors and have diverse biological activities. nih.govnih.gov The specific substitution pattern of this compound could be explored for targeted therapeutic applications. nih.gov

Advanced Materials: As demonstrated with MOFs, phosphinic acids can be incorporated into advanced materials as functional components or ligands. researchgate.net Their use in designing new sensors, polymers, or surface coatings represents a significant area of future research.

Biocatalysis and Prodrugs: The development of phosphinic acid-based prodrugs and exploring their interaction with biological systems remains an active field of investigation. nih.gov

Q & A

Basic: What are the standard synthetic routes for Ethyl(3-nitrophenyl)phosphinic acid, and how do reaction conditions influence purity?

Methodological Answer: